![molecular formula C16H10ClFOS B3014847 6-chloro-3-[(Z)-(4-fluorophenyl)methylidene]-2H-thiochromen-4-one CAS No. 900019-22-9](/img/structure/B3014847.png)
6-chloro-3-[(Z)-(4-fluorophenyl)methylidene]-2H-thiochromen-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “6-chloro-3-[(Z)-(4-fluorophenyl)methylidene]-2H-thiochromen-4-one” is a chemical with the molecular formula C16H10ClFOS . It has several synonyms, including (3Z)-6-chloro-3-[(4-fluorophenyl)methylidene]-3,4-dihydro-2H-1-benzothiopyran-4-one .
Molecular Structure Analysis
The compound has a complex structure that includes a thiochromenone ring, a fluorophenyl group, and a chloro group . The exact three-dimensional structure would need to be determined through methods such as X-ray crystallography .Physical and Chemical Properties Analysis
This compound has a molar mass of 304.77 g/mol . It has a predicted density of 1.409±0.06 g/cm3 and a predicted boiling point of 468.5±45.0 °C .Scientific Research Applications
Synthesis and Structural Properties
- 6-chloro-3-[(Z)-(4-fluorophenyl)methylidene]-2H-thiochromen-4-one is related to compounds used in the synthesis of anticancer drugs. For instance, similar compounds with chloro and fluoro substituents have been synthesized for their potential biological activities, particularly as intermediates in anticancer drug development (Jianqing Zhang et al., 2019).
- The compound's structural analogs have been studied for their crystal structures. These studies provide insights into molecular interactions, such as hydrogen bonding and π–π stacking, which are important for understanding the compound's chemical behavior (C. T. Pham et al., 2019).
Antimicrobial Activity
- Derivatives of similar structural frameworks have been tested for antimicrobial activities. For example, some 6H-thiochromeno[4,3-b]quinoline derivatives show significant activity against certain pathogens, suggesting potential antimicrobial applications (Ge Wang et al., 2010).
Chemical Synthesis Techniques
- Advanced synthesis techniques for such compounds include regioselective synthesis methods. These methods are crucial for creating complex molecules with specific structural features, which can be important for their biological activity (K. Majumdar et al., 2003).
- In another study, specific synthesis methods were used to create compounds with chloro and fluoro substituents, providing valuable methodologies for producing similar compounds (B. Mayes et al., 2010).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
(3Z)-6-chloro-3-[(4-fluorophenyl)methylidene]thiochromen-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10ClFOS/c17-12-3-6-15-14(8-12)16(19)11(9-20-15)7-10-1-4-13(18)5-2-10/h1-8H,9H2/b11-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYQXGBKWEVKRBB-YRNVUSSQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=CC2=CC=C(C=C2)F)C(=O)C3=C(S1)C=CC(=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1/C(=C\C2=CC=C(C=C2)F)/C(=O)C3=C(S1)C=CC(=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10ClFOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(E)-N-(6-methylbenzo[d]thiazol-2-yl)-3-(3-nitrophenyl)-N-(pyridin-3-ylmethyl)acrylamide](/img/structure/B3014764.png)
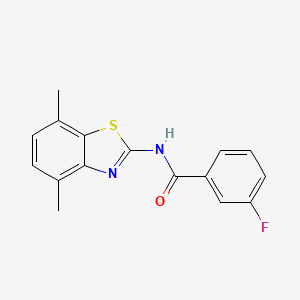
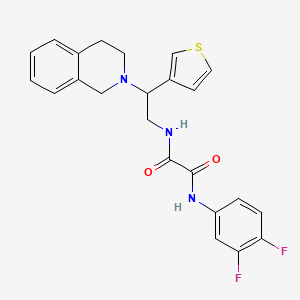
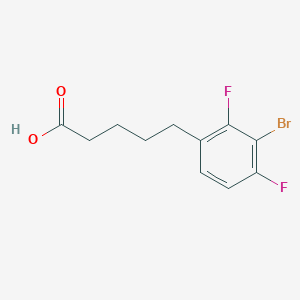
![N-(2-(benzo[d]thiazol-2-yl)phenyl)-4-(indolin-1-ylsulfonyl)benzamide](/img/structure/B3014768.png)
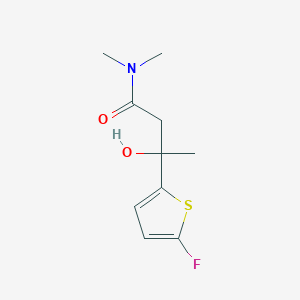
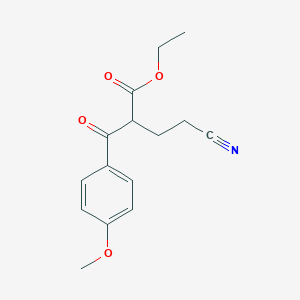
![N-(6-nitrobenzo[d]thiazol-2-yl)-3-(p-tolylthio)propanamide](/img/structure/B3014773.png)
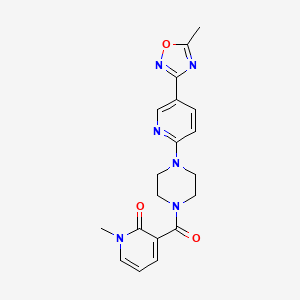

![3-[(4-nitrophenyl)sulfamoyl]benzoic Acid](/img/structure/B3014777.png)
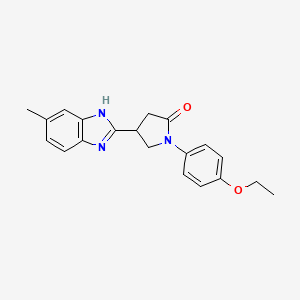
![7-chloro-6-fluoro-1-(2-isopropyl-4-methylpyridin-3-yl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B3014782.png)

